molecular formula C13H18BN3O2 B3030683 1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- CAS No. 943323-56-6

1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B3030683
CAS No.: 943323-56-6
M. Wt: 259.11
InChI Key: IQIYEKPOPONDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, featuring an amine group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at position 4. The pyrrolopyridine core is a bicyclic heteroaromatic system that combines the electronic properties of pyrrole and pyridine, making it a valuable motif in medicinal chemistry for kinase inhibition and other therapeutic applications . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex molecules in drug discovery .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)17-11-8(9)5-6-16-11/h5-7H,1-4H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYEKPOPONDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2C=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134658
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-56-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943323-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The compound’s low molecular weight, as mentioned in the search results, suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the compound’s storage temperature is recommended to be normal, and it should be kept in a dark place, sealed in dry conditions, suggesting that light, moisture, and temperature could affect its stability.

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- , has been synthesized and evaluated for its pharmacological properties. This article summarizes the biological activity of this compound based on recent research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C12H16BNO3
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 145901-11-7
  • Structure : The presence of a dioxaborolane moiety is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising antitumor properties. For instance, compounds structurally related to our target have shown inhibition of cancer cell proliferation through various mechanisms. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .

The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Phosphodiesterase (PDE) Inhibition : Compounds similar to 1H-Pyrrolo[2,3-b]pyridin-6-amine have been shown to selectively inhibit PDE4B, which is implicated in inflammatory responses. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-α in macrophages .

Selectivity and Safety Profile

In a broader pharmacological context, derivatives were assessed for selectivity against various CNS receptors. The results indicated that while some compounds showed activity against certain targets (e.g., 5-HT_2C), they exhibited minimal off-target effects at therapeutic concentrations .

Data Tables

CompoundIC50 (μM)TargetActivity
1H-Pyrrolo[2,3-b]pyridin-6-amine0.48PDE4BInhibitor
Related Compound A0.75PDE4DInhibitor
Related Compound B>105-HT_2CWeak Inhibitor

Case Studies

A notable study focused on the synthesis and biological evaluation of a series of pyrrolo[2,3-b]pyridine derivatives. Among these, one compound demonstrated significant inhibition of TNF-α release from macrophages exposed to lipopolysaccharides (LPS), showcasing its potential for treating inflammatory diseases .

Another investigation assessed the pharmacokinetics and bioavailability of these compounds in vivo. Results indicated favorable absorption profiles with low plasma clearance rates and substantial metabolic stability .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that specific derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a lead compound for cancer therapy targeting these receptors .

Pharmacological Properties
The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives includes activities such as:

  • Anticonvulsant
  • Analgesic
  • Anti-inflammatory
  • Antitumor
    These properties have been attributed to their ability to interact with various biological targets .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different substitutions on the pyrrolo[2,3-b]pyridine scaffold affect biological activity. For example, modifications at the amide portion of the compound have shown varying degrees of inhibition against phosphodiesterase 4B (PDE4B), with some derivatives exhibiting IC50 values ranging from 0.11 to 1.1 μM . Table 1 summarizes key findings from SAR studies:

CompoundR GroupIC50 (μM)Biological Activity
11h3-Chloro-4-methylphenyl0.8PDE4B Inhibitor
4hN/A7FGFR1 Inhibitor
11iVarious<10CNS Receptor Interaction

Synthetic Pathways

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied to develop efficient methods that yield compounds with high biological activity. Recent advancements include multicomponent reactions that utilize readily available starting materials to create diverse libraries of compounds . These synthetic strategies are essential for facilitating high-throughput screening in drug discovery.

Case Studies

Case Study: FGFR Inhibition
A notable case study involved the evaluation of compound 4h in breast cancer models. The study reported that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells while significantly reducing their migration and invasion capabilities . This highlights the therapeutic potential of targeting FGFRs in cancer treatment.

Case Study: PDE4B Inhibition
Another case study focused on the development of PDE4B inhibitors from the pyrrolo[2,3-b]pyridine scaffold. The lead compound demonstrated favorable pharmacokinetic properties and selectivity over other PDE isoforms, making it a promising candidate for treating CNS disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
    This pyridine-based analogue replaces the pyrrolopyridine core with a simpler pyridine ring. The boronate group is at position 5, and a trifluoromethyl group is present at position 4. The molecular weight (288.07 g/mol) is higher than the pyrrolopyridine derivative due to the trifluoromethyl substituent. The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the amine-substituted pyrrolopyridine .

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one This compound features an oxazolo[4,5-b]pyridine core fused with an oxazolidinone ring. The boronate group is at position 5.

Substituent Position and Functional Group Differences

  • 6-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    This pyridine derivative includes a tetrahydrofuran (THF) substituent at position 6. The THF group increases steric bulk (molecular weight: 290.17 g/mol) and may enhance solubility in polar solvents compared to the pyrrolopyridine analogue. However, the absence of the fused pyrrole ring reduces aromatic conjugation, altering electronic properties .

  • N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
    A direct analogue lacking the boronate ester but featuring an N-methylated amine. The similarity score (0.95) indicates structural proximity, but the absence of the boronate limits its utility in cross-coupling reactions. The methyl group may improve membrane permeability but could reduce reactivity in further derivatization .

Comparative Data Table

Compound Name Core Structure Boronate Position Molecular Weight (g/mol) Key Functional Groups Applications
1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(pinacol boronate) Pyrrolopyridine 4 ~276.1* Amine, boronate ester Kinase inhibitors, Suzuki couplings
5-(Pinacol boronate)-4-(trifluoromethyl)pyridin-2-amine Pyridine 5 288.07 Trifluoromethyl, amine Metabolic stabilization, drug design
6-(Pinacol boronate)[1,3]oxazolo[4,5-b]pyridin-2(3H)-one Oxazolo-pyridine 6 262.07 Oxazolidinone, boronate ester Kinase inhibitor precursors
6-(Tetrahydrofuran-3-yl)-4-(pinacol boronate)pyridin-2-amine Pyridine 4 290.17 THF substituent, amine Solubility-enhanced intermediates
N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Pyrrolopyridine N/A ~161.2* N-Methylamine Base structure for further modification

*Estimated based on structural analogy.

Q & A

Basic: What are the common synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves functionalizing the pyrrolopyridine core with a boronic ester group. For example, NaH and methyl iodide in THF can methylate the pyrrolo[2,3-b]pyridine nitrogen, followed by nitration and Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C . Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 11.98 ppm for NH protons) .
  • HRMS : To verify molecular weight (e.g., observed vs. calculated M⁺ values within 0.0011 amu) .
  • IR spectroscopy : Peaks at ~1624 cm⁻¹ (C=N/C=C) and ~3131 cm⁻¹ (N-H stretching) .

Basic: How is the boronic ester moiety utilized in cross-coupling reactions?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% .
  • Base : K₂CO₃ or Na₂CO₃ in biphasic solvent systems (dioxane/water) .
  • Temperature : 80–105°C under inert atmosphere .
    This reaction installs aryl groups at the 4-position of the pyrrolopyridine core, critical for tuning electronic properties .

Advanced: How can reaction conditions be optimized for higher coupling efficiency?

Answer:
Optimization involves:

  • Solvent screening : Dioxane/water mixtures (4:1 v/v) enhance solubility and catalyst activity .
  • Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by maintaining pH >10, preventing boronic ester hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >80% .
  • Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., SPhos) improves turnover frequency .

Advanced: What structural modifications enhance FGFR inhibitory activity in related compounds?

Answer:
Structure-activity relationship (SAR) studies on pyrrolo[2,3-b]pyridine derivatives reveal:

  • 5-position substitution : Electron-withdrawing groups (e.g., CF₃) improve hydrogen bonding with FGFR1’s G485 residue, increasing potency (e.g., IC₅₀ = 7 nM for FGFR1) .
  • Hydrophobic pocket targeting : Bulky substituents (e.g., 3-trifluoromethylphenyl) at the 1-position enhance selectivity for FGFR1–3 over FGFR4 .
  • Chiral centers : (R)-configured phenylethanamine derivatives show 10-fold higher protozoacidal activity than (S)-enantiomers, suggesting stereospecific target interactions .

Advanced: How to resolve contradictions between biological activity and kinase inhibition data?

Answer:
When biological effects (e.g., antimicrobial activity) lack correlation with kinase inhibition (e.g., FGFR1 IC₅₀), consider:

  • Off-target profiling : Screen against kinase panels (e.g., MAPK, JAK) to identify alternative targets .
  • Cellular uptake studies : Measure intracellular compound concentrations; poor permeability may explain low efficacy despite high in vitro potency .
  • Metabolite analysis : LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) contributing to observed effects .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the 6-amine group, hydrolyzed in vivo to the active form .
  • Co-solvent systems : Use 10% DMSO/40% PEG-400 in saline for intravenous administration .
  • Particle size reduction : Nano-milling (e.g., <200 nm) enhances dissolution rates in aqueous media .

Advanced: How stable is this compound under varying storage and reaction conditions?

Answer:

  • Thermal stability : Decomposes above 150°C; store at –20°C under argon .
  • Light sensitivity : Boronic ester hydrolysis accelerates under UV light; use amber vials .
  • Moisture control : Karl Fischer titration ensures solvent water content <0.1% prior to reactions .

Advanced: Are there non-coupling applications in antimicrobial or anticancer research?

Answer:
Yes, derivatives exhibit:

  • Protozoacidal activity : Minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Tetrahymena via undefined non-kinase targets .
  • Anticancer effects : FGFR1 inhibition (IC₅₀ = 7 nM) blocks proliferation in breast cancer cell lines (MCF-7, MDA-MB-231) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.